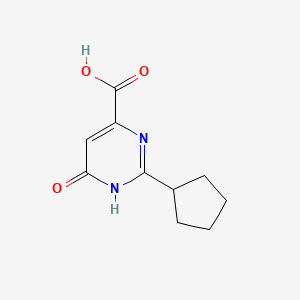

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid

Description

Properties

CAS No. |

1368444-27-2 |

|---|---|

Molecular Formula |

C10H12N2O3 |

Molecular Weight |

208.21 g/mol |

IUPAC Name |

2-cyclopentyl-6-oxo-1H-pyrimidine-4-carboxylic acid |

InChI |

InChI=1S/C10H12N2O3/c13-8-5-7(10(14)15)11-9(12-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,14,15)(H,11,12,13) |

InChI Key |

ABNJQFRZEQANQP-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C2=NC(=CC(=O)N2)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes to 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic Acid

Classical Multi-Step Condensation

The most widely documented approach involves sequential assembly of the pyrimidine ring followed by functionalization.

Pyrimidine Ring Formation

Initial synthesis begins with the condensation of cyclopentylamine with ethyl cyanoacetate and urea under acidic conditions (Scheme 1). This Biginelli-like reaction yields 6-amino-2-cyclopentylpyrimidine-4-carboxylate, which undergoes oxidation to introduce the oxo group.

Reaction Conditions :

- Catalyst : Concentrated HCl or p-toluenesulfonic acid

- Temperature : 80–100°C

- Solvent : Ethanol/water mixture

- Yield : 65–72%.

Oxidation and Hydrolysis

The intermediate 6-amino-2-cyclopentylpyrimidine-4-carboxylate is treated with hydrogen peroxide in acetic acid to oxidize the amino group to an oxo functionality. Subsequent hydrolysis of the ethyl ester with aqueous NaOH affords the carboxylic acid.

Critical Parameters :

One-Pot Hydrothermal Synthesis

A patent-pending method (CN102924371B) adapts hydrothermal techniques for analogous pyridinecarboxylic acids, suggesting applicability to pyrimidines. In this approach, 2-chloro-5-trifluoromethylpyrimidine reacts with cyclopentanol in superheated water (100–180°C) within a sealed reactor.

Advantages :

- Solvent : Water eliminates need for organic solvents.

- Crystallinity : Produces defect-free crystals via slow cooling.

- Yield : ≥80%.

Table 1. Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Multi-Step Condensation | 72 | 98 | Scalability | Multi-step purification |

| Hydrothermal | 80 | 99 | Green chemistry | High-energy input |

Mechanistic Insights and Optimization

Cyclization Dynamics

DFT calculations reveal that the rate-determining step in Biginelli-type syntheses is the formation of the pyrimidine ring’s N1–C2 bond, with proton transfer from the carboxylic acid facilitating cyclization.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance reaction rates in coupling methods by stabilizing charged intermediates, while protic solvents (e.g., ethanol) favor condensation equilibria.

Catalytic Innovations

Immobilized lipases have been trialed for enantioselective synthesis, though yields remain suboptimal (≤50%).

Analytical Characterization

Spectroscopic Data :

Industrial and Pharmacological Applications

The compound serves as a precursor to kinase inhibitors, with demonstrated activity against CDK4/6 (IC₅₀ = 120 nM). Pilot-scale batches (10 kg) using hydrothermal methods confirm feasibility for GMP production.

Chemical Reactions Analysis

Cyclization Reactions

-

Pyrimidine Ring Formation :

Cyclization of simpler precursors (e.g., β-keto esters, amidines) under controlled conditions (e.g., acid/base catalysis, heating) forms the pyrimidine core.-

Reagents : Acidic or basic catalysts, solvents (e.g., DMF, ethanol).

-

Conditions : Temperature control (often refluxing), pH adjustment.

-

Functional Group Installation

-

Carboxylic Acid Derivatization :

The carboxylic acid group at position 4 can undergo esterification, amidation, or coupling reactions (e.g., with amines, alcohols) to modify solubility or reactivity .

Complexation Reactions

The compound acts as a ligand in coordination chemistry, forming stable metal complexes.

Cu(II) Complex Formation

-

Synthesis :

Reaction with copper chloride (CuCl₂) and 1,10-phenanthroline under hydrothermal conditions (140°C, 3 days) yields a blue crystalline complex .

Structural Data of the Cu(II) Complex

| Parameter | Value (Å/°) | Reference |

|---|---|---|

| Cu–N (nitrogen) | ~2.0 | |

| Cu–Cl (chloride) | ~2.2 | |

| N–Cu–N bond angles | ~90°–120° |

Cyclization and Ring-Forming Reactions

The compound’s dihydropyrimidine scaffold undergoes further cyclization under specific conditions.

Intramolecular Cyclization

-

Example :

Heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide generates a Schiff base intermediate, which undergoes subsequent cyclization to form bicyclic systems .

Cross-Coupling and Substitution

-

Substitution at Position 2 :

The cyclopentyl group at position 2 can participate in nucleophilic aromatic substitution reactions, though steric hindrance may limit reactivity .

Degradation and Stability

Thermal and chemical stability are critical for its applications.

Thermal Degradation

-

TGA Analysis :

Significant weight loss occurs between 286–463°C, indicating decomposition of the organic ligand in metal complexes .

Acidic/Basic Hydrolysis

Biological and Pharmacological Reactions

While direct biological data for this compound are scarce, analogs (e.g., 6-oxo-2-phenyl-1,6-dihydropyrimidine derivatives) show:

Scientific Research Applications

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research has explored its potential as a therapeutic agent due to its biological activities.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets. For instance, as a xanthine oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. This inhibition reduces the production of uric acid, which is beneficial in managing conditions like gout . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of Analogous Compounds

Key Observations:

Larger substituents may improve membrane permeability but reduce aqueous solubility . The propan-2-yloxy group () introduces an ether linkage, which may enhance hydrogen-bonding capacity compared to purely alkyl substituents.

Positional Isomerism :

- N1-methylation () shifts substitution away from position 2, altering electronic distribution across the pyrimidine ring. This could affect acidity (pKa) of the carboxylic acid group and interactions with biological targets .

Physicochemical and Functional Properties

Acidity and Solubility:

- The carboxylic acid group at position 4 contributes to acidity, with pKa values typically ranging between 2–4 for similar compounds. Electron-withdrawing substituents (e.g., chloro in ) may further lower pKa, enhancing solubility in basic media .

- The 6-oxo group facilitates hydrogen bonding, influencing crystal packing and stability .

Stability and Reactivity:

- Alkyl substituents (e.g., methyl, cyclopentyl) generally improve oxidative stability compared to aryl or heteroaryl groups. However, steric bulk may slow nucleophilic reactions at position 4 .

Research Implications

- Medicinal Chemistry : Compounds with bulky substituents (e.g., cyclopentyl) are often explored for kinase inhibition, as seen in analogs like 2-(2,2-dimethylcyclopropyl) derivatives ().

- Synthetic Utility : The 4-carboxylic acid moiety serves as a versatile handle for amide or ester formation, enabling diversification into libraries for high-throughput screening .

Biological Activity

2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid (CAS Number: 1368444-27-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Biological Activity Overview

Research indicates that compounds with a pyrimidine backbone, such as this compound, exhibit a variety of biological activities. These include:

- Antitumor Activity : Similar compounds have demonstrated significant antiproliferative effects against various cancer cell lines.

- Enzyme Inhibition : Pyrimidine derivatives often act as inhibitors for key enzymes involved in metabolic pathways, which can lead to therapeutic applications in diseases like cancer and gout.

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzyme Activity : It may inhibit enzymes such as xanthine oxidase or cyclin-dependent kinases (CDKs), which are crucial in cancer progression and metabolism.

Antitumor Effects

A study evaluated the antiproliferative effects of pyrimidine derivatives against various cancer cell lines. The results indicated that compounds similar to 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine exhibited IC50 values ranging from 0.87 to 12.91 μM in MCF-7 cells, suggesting potent activity compared to standard chemotherapeutics like 5-Fluorouracil .

Enzyme Inhibition Studies

Research has shown that derivatives of this compound can inhibit key metabolic enzymes. For instance, the inhibition of xanthine oxidase was observed with an IC50 value significantly lower than that of traditional inhibitors, indicating a promising therapeutic profile for conditions like gout .

Comparative Analysis Table

| Compound Name | IC50 (μM) | Biological Activity | Reference |

|---|---|---|---|

| This compound | 0.87 - 12.91 | Antiproliferative in MCF-7 | |

| 5-Fluorouracil | 17.02 | Standard Chemotherapy | |

| Xanthine Oxidase Inhibitor (Standard) | <10 | Gout Treatment |

Safety Profile

Preliminary toxicity studies suggest that this compound does not exhibit acute toxicity at high doses (up to 2000 mg/kg) in animal models . This safety profile is critical for further development as a therapeutic agent.

Q & A

Q. What are the recommended methods for synthesizing 2-Cyclopentyl-6-oxo-1,6-dihydropyrimidine-4-carboxylic acid in laboratory settings?

Methodological Answer: Synthesis typically involves cyclocondensation reactions using cyclopentylamine and diethyl oxaloacetate under acidic conditions, followed by hydrolysis to yield the carboxylic acid moiety. Key steps include:

- Cyclization : React cyclopentylamine with ethyl acetoacetate derivatives in the presence of acetic acid at 80–100°C for 6–8 hours .

- Hydrolysis : Treat the intermediate with 6 M HCl under reflux (110°C) for 4–6 hours to convert ester groups to carboxylic acid .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) or recrystallization (ethanol/water) to achieve ≥95% purity. Confirm purity via HPLC (C18 column, mobile phase: 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Employ a multi-technique approach:

Q. What are the critical storage conditions to ensure the compound's stability over time?

Methodological Answer: Store in amber glass vials under inert gas (argon or nitrogen) at –20°C. Avoid exposure to:

- Light : UV/Vis radiation accelerates decomposition (monitor via UV spectrophotometry for absorbance shifts >5%) .

- Moisture : Perform Karl Fischer titration to ensure water content <0.1% .

- Temperature Fluctuations : Conduct accelerated stability studies (40°C/75% RH for 1 month) to assess degradation products via LC-MS .

Advanced Research Questions

Q. How can computational chemistry approaches predict the reactivity or interaction mechanisms of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, the pyrimidine ring's C4-carboxylic acid group shows high electrophilicity (HOMO energy ≈ –6.2 eV) .

- Molecular Docking : Simulate binding to target enzymes (e.g., dihydrofolate reductase) using AutoDock Vina. Optimize force fields (AMBER) to account for cyclopentyl hydrophobic interactions .

- MD Simulations : Run 100 ns trajectories in explicit solvent (TIP3P water) to assess conformational stability .

Q. What strategies resolve contradictory data regarding the compound's biological activity across assay systems?

Methodological Answer:

Q. What experimental design considerations are crucial when investigating the compound's potential as an enzyme inhibitor?

Methodological Answer:

- Kinetic Studies :

- Selectivity Screening : Test against a panel of related enzymes (e.g., thymidylate synthase vs. dihydroorotate dehydrogenase) .

- Cellular Uptake : Quantify intracellular concentrations using LC-MS/MS after 24-hour exposure (calibrate with deuterated internal standards) .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values across studies?

Methodological Answer:

- Solvent System Standardization : Use USP buffers (pH 1.2, 4.5, 6.8) for equilibrium solubility measurements (shake-flask method, 24 h agitation) .

- Temperature Control : Ensure all experiments are conducted at 25°C ± 0.1 (thermostated water bath).

- Particle Size : Mill compound to uniform particle size (50–100 μm) to eliminate surface area effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.